2-Chloroethyl hexyl sulfide
Description
General Overview and Classification of Thioether Compounds
Thioethers, also known as sulfides, are a class of organosulfur compounds characterized by a sulfur atom connected to two alkyl or aryl groups (R-S-R'). teachy.appontosight.aiwikipedia.org This structure is analogous to ethers, with a sulfur atom replacing the oxygen atom. teachy.appontosight.aiwikipedia.org The term "thioether" remains in use, particularly in older literature, though "sulfide" is also common. wikipedia.orglibretexts.org
Thioethers are classified based on the nature of the organic groups attached to the sulfur atom. They can be symmetrical, where the two organic groups are identical, or unsymmetrical if the groups are different. 2-Chloroethyl hexyl sulfide (B99878), with the chemical formula C8H17ClS, falls into the latter category. uni.lu
The physical and chemical properties of thioethers are influenced by the presence of the sulfur atom. They are generally less volatile, have higher melting points, and are less hydrophilic compared to their ether counterparts, a result of the greater polarizability of the divalent sulfur atom. libretexts.org Many volatile thioethers are known for their strong, often unpleasant, odors. teachy.appwikipedia.orglibretexts.org
From a chemical reactivity standpoint, thioethers are susceptible to oxidation, which can yield sulfoxides and subsequently sulfones. ontosight.ai They are generally stable in the presence of acids and Grignard reagents but can undergo hydrogenolysis with certain metals. ontosight.aiwikipedia.org
Historical Context of Related Alkylating Agents in Chemical Science
The history of alkylating agents is deeply intertwined with the development of chemical warfare during World War I. clemson.edunumberanalytics.comwikipedia.org Sulfur mustard, or bis(2-chloroethyl) sulfide, was a potent vesicant agent used in combat. clemson.edunih.gov Observations of its effects on soldiers, which included bone marrow suppression and lymphoid aplasia, led to the recognition of its potential as an antitumor agent. nih.gov
Following World War I, research into related but less toxic compounds, specifically nitrogen mustards, began in the 1940s. clemson.eduwikipedia.org These studies demonstrated that nitrogen mustards could cause the regression of tumors in animal models and, subsequently, in human patients with lymphoma. clemson.eduwikipedia.org These findings, published after World War II, spurred the development of the field of cancer chemotherapy and the search for more effective and less toxic alkylating agents. wikipedia.org
Alkylating agents function by attaching an alkyl group to the DNA of cells, which interferes with DNA replication and leads to cell death. numberanalytics.comwikipedia.org This mechanism makes them particularly effective against rapidly dividing cells, such as cancer cells. clemson.eduwikipedia.org The class of alkylating agents is broad and includes nitrogen mustards, alkyl sulfonates, and nitrosoureas, among others. numberanalytics.comnih.gov
Research Significance and Analogous Compound Studies
2-Chloroethyl hexyl sulfide is a monofunctional analog of sulfur mustard, meaning it has a similar chemical structure but with only one reactive chloroethyl group. This structural similarity makes it a valuable compound for research purposes. acs.orgtandfonline.comnih.gov Due to the high toxicity of sulfur mustard, less toxic analogs like 2-chloroethyl ethyl sulfide (CEES) and this compound are often used in laboratory settings to study the mechanisms of toxicity and to develop potential countermeasures. tandfonline.comnih.govmdpi.combrieflands.com
Research on these analogs helps to understand how sulfur mustards interact with biological molecules. Studies have shown that these compounds act as electrophiles, reacting with macromolecules and leading to cellular damage. acs.org For instance, research on CEES has demonstrated that it can cause DNA damage and induce inflammation, partly through oxidative stress. tandfonline.comnih.govbrieflands.com
Furthermore, studies on analogous compounds contribute to the development of detoxification strategies. Research has explored the use of nucleophilic scavengers and catalytic oxidation to neutralize these agents. acs.orgchemrxiv.org For example, the reaction kinetics of CEES with various decontaminating agents have been studied to find effective methods for neutralizing sulfur mustards. mdpi.com The study of compounds like 2-chloroethyl butyl sulfide also contributes to understanding the broader biological activities of sulfur-containing compounds. ontosight.ai
Structure
2D Structure
3D Structure
Properties
CAS No. |
41256-15-9 |
|---|---|
Molecular Formula |
C8H17ClS |
Molecular Weight |
180.74 g/mol |
IUPAC Name |
1-(2-chloroethylsulfanyl)hexane |
InChI |
InChI=1S/C8H17ClS/c1-2-3-4-5-7-10-8-6-9/h2-8H2,1H3 |
InChI Key |
PLRWRRRBQRCLAB-UHFFFAOYSA-N |
SMILES |
CCCCCCSCCCl |
Canonical SMILES |
CCCCCCSCCCl |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chloroethyl Alkyl Sulfides
Classical Synthetic Routes
Traditional methods for preparing 2-chloroethyl alkyl sulfides are built upon foundational reactions that have been established for decades. These routes often involve the use of potent halogenating agents or addition reactions.
A well-established method for converting alcohols to alkyl halides involves the use of phosphorus halides. This can be applied to the synthesis of 2-chloroethyl alkyl sulfides from their corresponding 2-hydroxyethyl precursors. For instance, the Meyer method, historically used for the synthesis of bis(2-chloroethyl)sulfide (mustard gas), involves treating thiodiglycol (B106055) with phosphorus trichloride (B1173362) (PCl₃). lookchem.com This reaction effectively replaces the hydroxyl groups with chlorine atoms.
Analogously, 2-chloroethyl hexyl sulfide (B99878) can be prepared from 2-hydroxyethyl hexyl sulfide. The hydroxyl group of the precursor is converted to a chlorosulfite ester intermediate by thionyl chloride (SOCl₂) or a phosphite (B83602) ester by phosphorus halides, which then undergoes nucleophilic substitution by the chloride ion. nih.gov While effective, these reagents can be aggressive, and hindered alcohols may react slowly or lead to rearrangement byproducts. nih.gov
Table 1: Chlorination of Thioether Diols using Phosphorus and Other Halogenating Agents
| Precursor | Reagent | Product | Reference |
| Thiodiglycol | Phosphorus trichloride (PCl₃) | Bis(2-chloroethyl) sulfide | lookchem.com |
| Thiodiglycol | Thionyl chloride (SOCl₂) | Bis(2-chloroethyl) sulfide | lookchem.com |
| Chiral 2º-Alcohols | Thionyl chloride (SOCl₂) | Inverted Alkyl Chloride | nih.gov |
| 2-Hydroxyethyl hexyl sulfide | Phosphorus trichloride (PCl₃) | 2-Chloroethyl hexyl sulfide | Inferred from lookchem.com |
The addition of hydrogen halides across a carbon-carbon double bond is a fundamental reaction in organic synthesis that can be applied to the preparation of 2-chloroethyl alkyl sulfides. This method would typically involve the reaction of hexyl vinyl sulfide with hydrogen chloride (HCl).
Research has demonstrated that the addition of aqueous hydrogen halides (HX) to vinyl ethers and enamides can proceed with high regio- and stereoselectivity under mild, metal-free conditions. univpancasila.ac.idresearchgate.net This approach is also applicable to vinyl thioethers. univpancasila.ac.idresearchgate.net The process involves the protonation of the double bond to form a carbocation intermediate, which is then attacked by the halide ion. For a vinyl thioether like hexyl vinyl sulfide, the sulfur atom directs the regioselectivity of the addition, leading to the desired 2-chloroethyl structure. The reaction can be carried out in a two-phase system using aqueous HCl. univpancasila.ac.idresearchgate.netamazonaws.com
The direct halogenation of thiodiglycol and its analogs using concentrated hydrohalic acids is a primary route to β-haloethyl sulfides. The Meyer-Clarke method is a prominent example, where thiodiglycol is treated with concentrated hydrochloric acid to yield bis(2-chloroethyl) sulfide. lookchem.com
This synthetic strategy can be directly extended to produce this compound. The required precursor, 2-(hexylthio)ethanol (B1347025) (or hexyl thiodiglycol), can be synthesized via the reaction of hexane-1-thiol with ethylene (B1197577) oxide. The subsequent reaction of this alcohol with concentrated HCl replaces the hydroxyl group with a chlorine atom, yielding the final product. Thiodiglycol itself is manufactured by reacting 2-chloroethanol (B45725) with sodium sulfide. tandfonline.com
The synthesis of bis(2-chloroethyl)sulfide has been accomplished by the addition of sulfur dichloride (SCl₂) to ethylene gas. lookchem.comresearchgate.net This reaction, known as the Depretz method, is a direct and atom-economical approach. lookchem.com A similar process, the Levinstein process, uses disulfur (B1233692) dichloride (S₂Cl₂) instead. lookchem.com
These methods could be adapted for the synthesis of unsymmetrical thioethers like this compound, although it would likely involve a multi-step process or the use of a less common sulfur halide reagent. For example, a hypothetical route could involve the reaction of a pre-formed hexylsulfur chloride (C₆H₁₃SCl) with ethylene. The direct reaction of sulfur dichloride with a mixture of ethylene and 1-hexene (B165129) would likely produce a complex mixture of symmetrical and unsymmetrical sulfides.
Modern and Green Chemistry Approaches in 2-Chloroethyl Alkyl Sulfide Synthesis
Recent advancements in synthetic chemistry have focused on developing more efficient, faster, and environmentally benign methods. These "green" approaches often involve alternative energy sources or catalytic systems to reduce waste and energy consumption.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields by providing uniform and efficient heating.
This technology is highly applicable to the synthesis of thioethers, including this compound. A common method for thioether synthesis is the S-alkylation of thiols with alkyl halides, a reaction analogous to the Williamson ether synthesis. Microwave irradiation has been successfully used to promote this reaction, often under solvent-free conditions using a solid catalyst like potassium fluoride (B91410) on alumina. To synthesize this compound, this would involve reacting hexane-1-thiol with a suitable 2-chloroethylating agent, such as 1-bromo-2-chloroethane, under microwave irradiation. The efficiency of microwave-assisted C-S bond formation has been demonstrated in the synthesis of related compounds like 2-chloroethyl phenyl sulfide. lookchem.com This rapid and efficient method aligns with the principles of green chemistry by reducing energy consumption and potentially eliminating the need for volatile organic solvents.
Table 2: Comparison of Conventional vs. Microwave-Assisted Thioether Synthesis
| Reaction Type | Activation Method | Typical Reaction Time | Key Advantages | Reference |
| S-alkylation of thiol | Conventional Heating | Hours to Days | Standard, well-understood | |
| S-alkylation of thiol | Microwave Irradiation | Minutes | Rapid, high yields, solvent-free potential | |
| Sulfonate Synthesis | Conventional Heating | 24 hours | Established method | univpancasila.ac.id |
| Sulfonate Synthesis | Microwave Irradiation | 15 minutes | Drastically reduced time, improved yields | univpancasila.ac.id |
Compound Index
Ultrasonic Irradiation Techniques in Chemical Transformations
Sonochemistry, the application of ultrasound to chemical reactions, utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. ekb.eg This process generates localized hot spots with extreme conditions: temperatures reaching approximately 5,000 K, pressures around 1,000 atm, and rapid heating and cooling rates. ekb.eg These conditions can dramatically accelerate reaction rates, enhance yields, and enable novel chemical transformations.
In the context of sulfide synthesis, ultrasonic irradiation offers a catalyst-free pathway for the oxidation of sulfides to sulfoxides with high selectivity. researchgate.net For instance, using hydrogen peroxide as an oxidant in a recyclable medium like poly(ethylene glycol) dimethylether (PEGDME500), ultrasound promotes a clean and cost-effective synthesis with short reaction times and under mild conditions. researchgate.net The synthesis of catalysts themselves can also be improved using this technique. The ultrasound-assisted synthesis of a Nitrogen-doped TiO2 catalyst supported on magnetically separable Fe3O4@ZnO particles resulted in a significantly smaller particle size compared to conventional preparation methods, which is beneficial for catalytic activity. mdpi.com Nanoparticles prepared via ultrasound-assisted methods, such as CuFe2O4, have been successfully used as catalysts in the synthesis of diaryl sulfides. nanomaterchem.com
Photocatalytic Synthesis Pathways
Photocatalysis has emerged as a powerful tool for the synthesis and transformation of organosulfur compounds. This technique uses light to activate a semiconductor catalyst, which then initiates a chemical reaction. Research has extensively focused on the photocatalytic oxidation of 2-chloroethyl ethyl sulfide (CEES), a structural analog of this compound, often using titanium dioxide (TiO₂) and other advanced materials as catalysts.
Under UV illumination, TiO₂ effectively oxidizes gaseous CEES into a variety of intermediates and final products, including ethylene, chloroethylene, and ultimately CO₂, H₂O, SO₂, and HCl. nih.govacs.orgresearchgate.net The efficiency and product distribution of these reactions are influenced by factors such as temperature and the specific nature of the photocatalyst. nih.govacs.org
More advanced photocatalysts, including metal-organic frameworks (MOFs) and heterostructured materials, have demonstrated enhanced performance. A zirconium-based MOF, for example, can achieve highly efficient and selective oxidation of CEES to the less toxic sulfoxide (B87167) with over 99% yield in just 10 minutes under blue LED irradiation. rsc.org Similarly, CN/ZrO₂ heterostructures have shown high removal efficiency of CEES, with the ability to be recycled multiple times. rsc.org
Table 1: Selected Photocatalytic Systems for 2-Chloroethyl Ethyl Sulfide (CEES) Transformation
| Catalyst | Light Source | Reaction Time | Efficiency/Selectivity | Reference |
|---|---|---|---|---|
| TiO₂ | UV Light | Not specified | Progressive oxidation to various products | nih.gov, acs.org, researchgate.net |
| Zr-porphyrin MOF | Blue LEDs | 10 min | >99% selective oxidation to sulfoxide | rsc.org |
| CN/ZrO₂-II | Visible Light | 90 min | 91% removal efficiency | rsc.org |
Mechanochemical Methods (Grinding and Milling)
Mechanochemistry involves the use of mechanical force, such as grinding or milling, to induce chemical reactions. This solvent-free approach offers significant environmental benefits by eliminating the need for potentially hazardous solvents, simplifying work-up procedures, and often reducing reaction times.
While specific applications of mechanochemistry for the synthesis of this compound are not widely documented, the principles have been successfully applied to related syntheses. For example, an efficient and catalyst-free synthesis of 2-aryl benzothiazoles has been developed using a simple mortar-and-pestle grinding method. rsc.org This process involves the smooth condensation of aromatic aldehydes and o-aminothiophenol, demonstrating that mechanical agitation alone is sufficient to drive the reaction to completion with high yields. rsc.org This establishes mechanochemistry as a viable and green synthetic strategy that could be adapted for the formation of C-S bonds in 2-chloroethyl alkyl sulfides.
Development of Safer Solvents and Solvent-Free Reaction Conditions
The push towards green chemistry has led to the exploration of safer, alternative solvents and solvent-free reaction conditions. Ionic liquids (ILs), which are salts with low melting points, have been investigated as promising media for reactions involving sulfide compounds due to their low volatility, high thermal stability, and ability to dissolve a wide range of substances.
Studies have shown that imidazole-based ionic liquids exhibit good solubility for 2-chloroethyl ethyl sulfide (CEES). researchgate.net Specifically, 1-butyl-3-methylimidazolium dicyandiamide (B1669379) ([BMIm]DCA) can dissolve a significant amount of CEES. researchgate.net Furthermore, certain ILs can act as both solvent and catalyst. In a decontamination study, over 99% of CEES was oxidized to the corresponding sulfoxide within 30 minutes using a hydrogen peroxide system in 1-butyl-3-methylimidazolium bicarbonate ([BMIm]HCO3), which could be recycled multiple times without a significant loss in efficacy. researchgate.net
Solvent-free conditions, as seen in mechanochemistry, represent the ideal green chemistry scenario. rsc.org Microwave-assisted synthesis is another technique that often allows for solvent-free reactions, leading to shorter reaction times and cleaner product profiles. researchgate.net
Catalytic Synthesis for Enhanced Atom Economy and Energy Efficiency
Catalysis is a cornerstone of modern, sustainable chemical synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, thereby improving atom economy and reducing energy consumption. A variety of advanced catalytic systems have been developed for the selective oxidation of sulfides.
Polyoxometalates (POMs), such as the H₅PV₂Mo₁₀O₄₀ polyoxometalate, have been shown to catalyze the oxygenation of sulfides to sulfoxides via a low-temperature electron transfer-oxygen transfer mechanism. researchgate.net Transition metal-complex-functionalized polyoxovanadates have also demonstrated high efficiency. One such zinc-based catalyst achieved complete and selective oxidation of CEES to the non-toxic 2-chloroethyl ethyl sulfoxide in just 20 minutes at room temperature, and the catalyst could be reused at least six times without losing performance. acs.org
Table 2: Examples of Catalytic Systems for Sulfide Oxidation
| Catalyst System | Oxidant | Substrate Example | Key Finding | Reference |
|---|---|---|---|---|
| [Zn₂(BPB)₂][V₄O₁₂] | H₂O₂ | 2-Chloroethyl ethyl sulfide | Complete conversion to sulfoxide in 20 mins; recyclable 6+ times. | acs.org |
| (Bu₄N)₈[{PW₁₁O₃₉Zr(μ‐OH)(H₂O)}₂] | H₂O₂ | Various thioethers | Extremely fast reaction (seconds) at room temp; 98-99% selectivity. | researchgate.net |
| H₅PV₂Mo₁₀O₄₀ | O₂ | Alkyl aryl sulfides | Low-temperature electron transfer-oxygen transfer mechanism. | researchgate.net |
Utilization of Renewable Feedstocks in Synthesis
The transition from fossil-based resources to renewable feedstocks is a critical goal for achieving a sustainable chemical industry. abiosus.org Renewable feedstocks, such as biomass, vegetable oils, and carbohydrates, offer a path to producing chemicals with a lower carbon footprint. psu.edu These bio-based molecules are often already functionalized, which can reduce the number of synthetic steps required to produce valuable chemicals compared to starting from simple hydrocarbons. psu.edu
For the synthesis of 2-chloroethyl alkyl sulfides, renewable feedstocks could provide the necessary starting materials. For example, vegetable oils can be converted into a variety of fatty acid derivatives. abiosus.org Through processes like metathesis, specific diacids and unsaturated fatty acids can be produced, which can then be further transformed into functionalized chemicals. abiosus.org While a direct, documented pathway from a renewable feedstock to this compound is not established, the principles of biorefining could be applied. A bio-derived hexanol or hexanethiol could potentially serve as a precursor, which would then react with a chloroethylating agent to form the final product, thereby incorporating renewable carbon into the molecule's structure. The development of such value chains is essential for integrating renewable resources into the production of specialty chemicals. psu.edu
Reaction Mechanisms and Chemical Reactivity of 2 Chloroethyl Alkyl Sulfides
Nucleophilic Substitution Pathways
The primary mechanism governing the reactivity of 2-chloroethyl alkyl sulfides is nucleophilic substitution. The presence of the sulfur atom adjacent to the carbon bearing the chlorine atom enables a specific type of substitution mechanism that dictates the compound's interactions with various nucleophiles.
A defining characteristic of 2-chloroethyl alkyl sulfides is their propensity to undergo rapid intramolecular cyclization. nih.gov In this process, the sulfur atom acts as an internal nucleophile, attacking the adjacent carbon atom and displacing the chloride ion. researchgate.net This first-order reaction results in the formation of a strained, three-membered cyclic intermediate known as an ethylene (B1197577) episulfonium ion (also referred to as a cyclic sulfonium (B1226848) ion). nih.govresearchgate.net
This intramolecular cyclization is an SN1-type reaction, where the rate-determining step is the formation of the cyclic sulfonium ion. dtic.mil This cation is highly reactive and electrophilic, readily reacting with available nucleophiles. acs.org Direct identification of the cyclic sulfonium ion is challenging due to its instability and transient nature. researchgate.net Its existence is typically inferred through the characterization of its subsequent reaction products. researchgate.net The formation of this sulfonium ion is a critical step that precedes hydrolysis and reactions with other nucleophiles. nih.govacs.org
The reaction of 2-chloroethyl alkyl sulfides with water (hydrolysis) is a key degradation pathway, the mechanism of which is significantly influenced by reaction conditions. nih.gov The process begins with the formation of the cyclic sulfonium ion, which is then attacked by water. unc.edu
Under conditions of low concentration in aqueous solutions, the dominant reaction pathway is the attack of water on the highly reactive sulfonium cation. unc.edu This nucleophilic attack results in the opening of the three-membered ring and the formation of the corresponding 2-hydroxyethyl alkyl sulfide (B99878) and hydrochloric acid. unc.edu In the case of 2-chloroethyl hexyl sulfide, this reaction yields 2-hydroxyethyl hexyl sulfide. The hydrolysis of the analogous compound, 2-chloroethyl ethyl sulfide (CEES), to 2-hydroxyethyl ethyl sulfide (HEES) has been extensively documented. unc.edunih.gov
The concentration of the 2-chloroethyl alkyl sulfide has a profound effect on the hydrolysis mechanism and the resulting products. researchgate.netunc.edu While low concentrations favor the formation of the simple hydrolysis product (hydroxyethyl sulfide), higher concentrations lead to more complex reaction pathways. unc.edu
| Concentration Condition | Primary Nucleophile | Major Hydrolysis Products | Governing Mechanism |
|---|---|---|---|
| Low Concentration | Water (H₂O) | 2-Hydroxyethyl hexyl sulfide, HCl | Intramolecular cyclization followed by nucleophilic attack by water. unc.edu |
| High Concentration | This compound | Dimeric sulfonium cations, 2-Hydroxyethyl hexyl sulfide, HCl | Competing nucleophilic attack by unreacted sulfide and water on the sulfonium ion intermediate. unc.edu |
The high electrophilicity of the cyclic sulfonium ion intermediate makes 2-chloroethyl alkyl sulfides potent alkylating agents for various biological nucleophiles. ontosight.ainih.gov These compounds readily form covalent adducts with biomolecules such as DNA, RNA, and proteins, which is a key aspect of their biological activity. acs.orgnih.gov
The nucleophilic centers in these biomolecules, such as the nitrogen atoms in DNA bases and the sulfhydryl or amino groups in proteins, can attack the sulfonium ion. nih.gov A well-documented example for the analogous CEES is its reaction with the deoxyguanosine residue in DNA. nih.gov The reaction occurs at the N7 position, but can also lead to substitution at the O6 position, forming adducts like O6-ethylthioethyldeoxyguanosine. nih.gov The formation of these stable chemical adducts with critical cellular components disrupts their normal function.
| Biological Molecule | Nucleophilic Site | Resulting Adduct Type |
|---|---|---|
| DNA/RNA (e.g., Deoxyguanosine) | Nitrogen atoms (e.g., N7, O6) | DNA/RNA adducts (e.g., O6-Ethylthioethyldeoxyguanosine). acs.orgnih.gov |
| Proteins (e.g., Cysteine, Lysine) | Sulfhydryl (-SH) or Amino (-NH₂) groups | Protein adducts. nih.gov |
Hydrolysis Pathways and Identification of Degradation Products
Oxidation Reactions and Transformation Products of 2-Chloroethyl Alkyl Sulfides
The oxidation of 2-chloroethyl alkyl sulfides, with this compound as a representative compound, is a significant area of study, largely driven by the need to neutralize chemical warfare agents like sulfur mustard, for which these sulfides serve as simulants. nih.govchemrxiv.orgnih.gov The primary oxidation products are the corresponding sulfoxides and sulfones, with the reaction pathways and product distribution being highly dependent on the oxidant and reaction conditions. chemrxiv.orgresearchgate.netsci-hub.se
Formation of Sulfoxides
The initial oxidation of a 2-chloroethyl alkyl sulfide yields the corresponding sulfoxide (B87167). chemrxiv.org This transformation is a key step in detoxification processes, as the resulting sulfoxide is generally less toxic than the parent sulfide. chemrxiv.orgnih.gov The reaction involves the transfer of a single oxygen atom to the sulfur atom of the thioether. nih.gov
The mechanism of thioether oxidation, for instance with hydrogen peroxide, is initiated by the nucleophilic attack of the sulfur atom on the oxidant. nih.gov The rate and selectivity of this reaction are influenced by the electronic and steric environment of the sulfur atom. nih.gov For selective conversion to the sulfoxide without over-oxidation to the sulfone, careful control of reaction conditions such as temperature, reaction time, and the stoichiometry of the oxidizing agent is crucial. researchgate.net Various catalytic systems have been developed to enhance the efficiency and selectivity of sulfoxide formation. chemrxiv.orgnih.govsci-hub.se
A study on the oxidation of 2-chloroethyl ethyl sulfide (CEES), a common simulant, demonstrated that selective oxidation to the sulfoxide (CEESO) can be achieved with high yields. chemrxiv.orgresearchgate.net For example, using a molybdenum dithiolene catalyst, CEES was quantitatively converted to CEESO in as little as 5-15 minutes with high selectivity. chemrxiv.org
| Catalyst System | Oxidant | Substrate | Product | Reaction Time | Selectivity/Yield | Reference |
| [WO₂(mnt)₂]²⁻ | H₂O₂ | CEES | CEESO | 5-15 min | >99% Selectivity | chemrxiv.org |
| [MoO₂(bdt)₂]²⁻ | H₂O₂ | CEES | CEESO | 5-15 min | >99% Selectivity | chemrxiv.org |
| TBABr₃/TBANO₃/p-TsOH | Air (O₂) | CEES | CEESO | ~20 min (for 10 turnovers) | Selective to sulfoxide | nih.gov |
| Lipase (B570770) CALB/AcOEt | H₂O₂ | CEES | CEESO | - | Favored in EtOH co-solvent | nih.gov |
CEES: 2-chloroethyl ethyl sulfide; CEESO: 2-chloroethyl ethyl sulfoxide; [WO₂(mnt)₂]²⁻: bis(maleonitriledithiolato)tungstate(VI); [MoO₂(bdt)₂]²⁻: bis(1,2-benzenedithiolato)molybdenum(VI); TBABr₃: Tetrabutylammonium tribromide; TBANO₃: Tetrabutylammonium nitrate; p-TsOH: p-Toluenesulfonic acid; CALB: Candida antarctica lipase B; AcOEt: Ethyl acetate (B1210297); EtOH: Ethanol.
Formation of Sulfones
Further oxidation of the sulfoxide results in the formation of the corresponding sulfone. researchgate.netgoogle.com While the initial oxidation to a sulfoxide is a detoxification step, the over-oxidation to a sulfone can sometimes produce compounds that are also toxic. researchgate.net The sulfone, O₂S(CH₂CH₂Cl)₂, is known to be quite reactive. nih.gov
The synthesis of sulfones from sulfides requires stronger oxidizing conditions or longer reaction times compared to the formation of sulfoxides. sci-hub.se A variety of oxidizing agents can be employed for this transformation. For instance, hydrogen peroxide in the presence of a suitable catalyst, such as sodium tungstate, can efficiently oxidize sulfides to sulfones. sci-hub.se The choice of catalyst and reaction conditions allows for the selective synthesis of either the sulfoxide or the sulfone. sci-hub.seresearchgate.net
Research has shown that under specific conditions, 2-chloroethyl alkyl sulfides can be fully oxidized to their sulfone derivatives. google.com For example, a catalyst system comprising sodium tungstate, phenylphosphonic acid, and a phase-transfer catalyst has been shown to be effective for the synthesis of sulfones from various sulfides using 30% hydrogen peroxide. sci-hub.se
| Catalyst System | Oxidant | Substrate | Product | Yield | Reference |
| Na₂WO₄/PhPO₃H₂/PTC | 30% H₂O₂ | Diphenyl sulfide | Diphenyl sulfone | 99% | sci-hub.se |
| Na₂WO₄/PhPO₃H₂/PTC | 30% H₂O₂ | Dibenzyl sulfide | Dibenzyl sulfone | 99% | sci-hub.se |
Na₂WO₄: Sodium tungstate; PhPO₃H₂: Phenylphosphonic acid; PTC: Phase-transfer catalyst ([CH₃(n-C₈H₁₇)₃N]HSO₄).
Oxidative Neutralization Protocols
Various oxidative neutralization protocols have been developed for the decontamination of 2-chloroethyl alkyl sulfides, which are crucial for the destruction of chemical warfare agents. nih.govresearchgate.netnih.gov These methods aim for rapid and complete conversion of the toxic sulfide into harmless products.
Hydrogen peroxide (H₂O₂) is a commonly used oxidant in these systems due to its effectiveness, low cost, and the fact that its primary byproduct is water. sci-hub.se However, H₂O₂ by itself can be a slow oxidant for sulfides. nih.gov Therefore, it is often used in conjunction with catalysts to enhance its reactivity. chemrxiv.orgnih.gov
Catalytic systems for H₂O₂-based oxidation include:
Metal-based catalysts: Molybdenum and tungsten dithiolene complexes have shown high efficiency and selectivity in oxidizing CEES to its sulfoxide. chemrxiv.org
Biocatalysts: Lipases, such as Candida antarctica lipase B (CALB), can assist in the oxidative detoxification of sulfur mustard simulants by generating peracetic acid in situ from ethyl acetate and aqueous H₂O₂. nih.gov
Ionic Liquids: In certain ionic liquids like 1-butyl-3-methylimidazolium bicarbonate ([BMIm]HCO₃), 30% H₂O₂ can effectively oxidize over 99% of CEES to its sulfoxide within 30 minutes. researchgate.net
Organic hypochlorites, such as tert-butyl hypochlorite (B82951) (t-BuOCl), are versatile oxidizing agents capable of converting sulfides to sulfoxides. organic-chemistry.org The reaction mechanism is proposed to involve the formation of a tetravalent sulfur intermediate. thieme-connect.de These reagents are effective for various synthetic transformations, including the oxidation of sulfides. organic-chemistry.org The reaction of t-BuOCl with sulfides is generally fast and efficient.
Singlet oxygen (¹O₂) is a highly reactive form of oxygen that can oxidize thioethers to sulfoxides. iaea.orgwikipedia.org It can be generated photochemically or through chemical reactions, such as the reaction of hydrogen peroxide with sodium hypochlorite. wikipedia.org
The reaction of singlet oxygen with a sulfide proceeds through a persulfoxide intermediate (R₂S⁺OO⁻). researchgate.net This intermediate can then react further to form the sulfoxide. The efficiency of this oxidation can be influenced by the solvent and the structure of the sulfide. researchgate.netresearchgate.net For example, protic solvents like methanol (B129727) can facilitate the formation of sulfoxides. researchgate.net The generation of singlet oxygen has been utilized in continuous flow setups for the neutralization of CEES. researchgate.net
Elimination Reactions
Elimination reactions are a prominent feature of the reactivity of 2-chloroethyl alkyl sulfides. The presence of a chlorine atom on the β-carbon relative to the sulfur atom facilitates the removal of a proton and the chloride ion, leading to the formation of an unsaturated product.
Dehydrohalogenation is a characteristic reaction for 2-chloroethyl sulfides, which can proceed rapidly to yield their corresponding vinyl elimination products. dtic.mil This process involves the removal of a hydrogen atom from the α-carbon and a chlorine atom from the β-carbon, resulting in the formation of hydrogen chloride (HCl) and a vinyl sulfide derivative. iaamonline.orgresearchgate.net
CH₃(CH₂)₅SCH₂CH₂Cl + Base → CH₃(CH₂)₅SCH=CH₂ + Base-H⁺ + Cl⁻
Studies on analogous compounds like bis(2-chloroethyl)sulfide (HD) confirm that dehydrohalogenation is a primary degradation pathway. dtic.miliaamonline.org The reaction can proceed in a stepwise manner for molecules with more than one 2-chloroethyl group, first forming a 2-chloroethyl vinyl sulfide intermediate, which can then undergo a second HCl elimination to yield divinyl sulfide. iaamonline.org The presence of water can influence the reaction mechanism, with increasing water content potentially shifting the pathway from a rapid elimination to a slower nucleophilic substitution process. dtic.mil
The primary product of the dehydrohalogenation of a 2-chloroethyl alkyl sulfide is the corresponding alkyl vinyl sulfide. For this compound, this reaction yields hexyl vinyl sulfide. This transformation is well-documented for various analogs. For instance, the reaction of 2-chloroethyl methyl sulfide results in methyl vinyl sulfide, and bis(2-chloroethyl)sulfide yields divinyl sulfide through a two-step elimination. dtic.milwikipedia.org
The formation of these vinyl sulfide derivatives is significant as it represents a key detoxification pathway. researchgate.net The general reaction for the formation of monovinyl sulfides can be achieved through the dehydrohalogenation of 2-haloethyl sulfides. wikipedia.org Experimental studies have confirmed the detection of ethyl vinyl sulfide as a volatile product from the reaction of 2-chloroethyl ethyl sulfide (CEES) on various surfaces. rsc.org
The reaction is as follows:
ClCH₂CH₂SCH₂(CH₂)₄CH₃ → CH₂=CHSCH₂(CH₂)₄CH₃ + HCl
This elimination is a characteristic reaction of alkyl halides that contain β-hydrogens. dtic.mil
Thermal Decomposition Pathways and Products
When subjected to high temperatures, 2-chloroethyl alkyl sulfides undergo thermal decomposition, breaking down into smaller, more volatile compounds. The specific products formed depend on the reaction conditions, such as temperature and the presence of other reagents.
Gas-phase pyrolysis of bis(2-chloroethyl) sulfide, a related compound, between 300 and 500°C has been investigated, with major products identified as vinyl chloride and ethylene. researchgate.net At 500°C, a 99% conversion was achieved. researchgate.net Thermal decomposition is also known to emit toxic fumes, including hydrogen chloride and sulfur oxides. nih.govwindows.netfishersci.com
Thermolysis of 2-chloroethyl sulfides in the gas phase can also generate vinylthio radicals. researchgate.net In the presence of acetylene (B1199291) at temperatures between 500-600°C, these radicals can react to form thiophene. researchgate.net Photocatalytic oxidation studies of gaseous 2-chloroethyl ethyl sulfide (CEES) have also identified a range of decomposition products, indicating complex reaction pathways upon energy input. researchgate.netacs.org
| Reactant Studied | Conditions | Major Decomposition Products | Reference |
|---|---|---|---|
| bis(2-chloroethyl) sulfide | Gas-phase pyrolysis, 300-500°C | Vinyl chloride, Ethylene | researchgate.net |
| 2-chloroethyl ethyl sulfide | Heated to decomposition | Hydrogen Chloride, Sulfur Oxides | nih.gov |
| bis(2-chloroethyl) sulfide | Gas phase, 500-600°C, with acetylene | Thiophene, Vinylthio radicals | researchgate.net |
| 2-chloroethyl ethyl sulfide (gaseous) | Photocatalytic oxidation over TiO₂, UV light | Ethylene, Chloroethylene, Ethanol, Acetaldehyde, Diethyl disulfide, CO₂, SO₂, HCl | acs.org |
Heterogeneous Reactions on Solid Surfaces
The interaction of 2-chloroethyl alkyl sulfides with solid surfaces, such as metal oxides and zeolites, is crucial for developing effective decontamination materials. These surfaces can facilitate both adsorption and subsequent chemical degradation.
Metal oxides and zeolites are effective materials for the adsorption and decomposition of 2-chloroethyl sulfides. acs.orgtandfonline.com The reaction of 2-chloroethyl ethyl sulfide (CEES) with high-surface-area aluminum oxide (Al₂O₃) has shown the presence of two distinct reactive sites: isolated hydroxyl groups and Lewis acid-base pair sites. acs.org The reaction with hydroxyl groups produces a surface-bound species and HCl. acs.org Similarly, interaction with Lewis acid-base pairs, where the Al³⁺ acts as a Lewis acid and O²⁻ as a Lewis base, also leads to the formation of a surface-bound product. acs.org
Studies on iron oxyhydroxide have indicated that surface OH groups play a crucial role in the reactive adsorption of CEES. rsc.org On magnesium oxide (MgO), both hydrolysis and elimination reactions are observed as preferred pathways for the degradation of sulfur mustard. iaamonline.org
Zeolite-Alpha and its composites with metal oxides have also demonstrated significant decontamination potential for CEES. tandfonline.com Specifically, chromium and silver oxide composites (Cr-O-Alpha and Ag-O-Alpha) showed promising results, achieving 93–98% decontamination. tandfonline.com The proposed mechanism involves the adsorption of the sulfide onto the material followed by degradation. tandfonline.com
Nanomaterials have emerged as highly effective catalysts for the degradation of 2-chloroethyl sulfides due to their high surface area and tunable reactive sites.
Metal-Organic Frameworks (MOFs): Zirconium-based MOFs, such as UiO-66, have been studied for the gas-phase decomposition of CEES. acs.orgresearchgate.net A novel type of UiO-66 with a smaller particle size demonstrated a rapid degradation of gaseous CEES, with a calculated half-life (t₁/₂) of 1.34 hours under ambient conditions. acs.orgresearchgate.net The degradation proceeds via catalytic pathways facilitated by the MOF's structure, leading to nontoxic products. acs.org
Titanate and Other Metal Oxide Nanomaterials: Photocatalytic oxidation over titanium dioxide (TiO₂) nanoparticles is an effective degradation method. researchgate.netacs.org Under UV illumination, gaseous CEES is progressively oxidized into a variety of intermediates and final products including CO₂, H₂O, SO₂, and HCl. acs.org The reaction is also accelerated by increased temperature. researchgate.netacs.org Composites such as TiO₂-SiO₂ have also been studied, where the CEES molecule hydrogen-bonds to surface Si-OH groups before being destroyed by photooxidation. researchgate.net Ultra-fast degradation of CEES has been achieved using titanium dioxide-phosphomolybdic acid (TiO₂/PMA) sub-1 nm nanobelts, which recorded a half-life as short as 12 seconds. researchgate.net Nanofibers embedded with magnesium aluminate and magnesium titanate nanoparticles have also been used to investigate the degradation of CEES. researchgate.net
| Nanomaterial | Reactant | Key Finding | Reference |
|---|---|---|---|
| UiO-66 (MOF) | 2-chloroethyl ethyl sulfide (CEES) | Gas-phase decomposition with t₁/₂ of 1.34 hours. | acs.orgresearchgate.net |
| TiO₂ Nanoparticles | 2-chloroethyl ethyl sulfide (CEES) | Photocatalytic oxidation to CO₂, SO₂, HCl, and other products. | researchgate.netacs.org |
| TiO₂/PMA Nanobelts | 2-chloroethyl ethyl sulfide (CEES) | Ultra-fast degradation with t₁/₂ of 12 seconds. | researchgate.net |
| Magnesium Aluminate/Titanate Nanofibers | 2-chloroethyl ethyl sulfide (CEES) | Effective for degradation of the simulant. | researchgate.net |
Solvent Effects in Heterogeneous Adsorption and Reaction Kinetics of 2-Chloroethyl Alkyl Sulfides
The solvent environment plays a critical role in the heterogeneous adsorption and subsequent reaction of 2-chloroethyl alkyl sulfides on solid surfaces. The choice of solvent can significantly influence the rate of degradation and the reaction mechanism by competing for active sites on the adsorbent, altering the solubility and transport of the reactant, and modifying the nature of the transition state.
Research into the destructive adsorption of 2-chloroethyl ethyl sulfide (CEES), a commonly used surrogate for this compound, on nanocrystalline metal oxides has demonstrated the profound impact of the solvent. Studies on nanocrystalline magnesium oxide (MgO) have shown that the reaction rate is highly dependent on the solvent used. For instance, the consumption of CEES was found to be two to three times greater in non-polar solvents like heptane (B126788) compared to polar solvents such as methanol over the same time period. ijnnonline.net This is attributed to the ability of polar solvents to compete with CEES for the reactive Lewis acid sites on the MgO surface, thereby hindering the coordination and subsequent reaction of the sulfide. ijnnonline.net
Similarly, investigations into the noncatalytic destructive adsorption of CEES on nanocrystalline MgO across a range of solvents, from pentane (B18724) to methanol, revealed that the highest reaction rates were achieved in pentane. researchgate.net In contrast, solvents like tetrahydrofuran (B95107) (THF) and methanol yielded markedly different and slower reaction outcomes, underscoring the strong influence of the solvent on the degradation process. researchgate.net
The solvent also dictates the reaction pathway. For example, in methanol-d4, CEES undergoes a nucleophilic substitution of the chlorine atom to form 2-methoxyethyl ethyl sulfide. researchgate.net Conversely, in the presence of water, a more complex mixture of hydrolysis products and oligomers is typically formed. researchgate.net The degradation of CEES on sulfur-doped mesoporous zinc oxide has been observed to proceed primarily through hydrolysis, with the potential for further solvolysis reactions depending on the specific extracting solvents used in the process. nih.gov
The study of CEES hydrolysis in binary aqueous mixtures further illustrates the solvent's role in reaction kinetics. The rate of hydrolysis has been systematically measured across different compositions of ethanol-water and acetone-water mixtures. osti.gov The necessity of an organic co-solvent in these studies arose from the slow dissolution rate of CEES in pure water, highlighting the solvent's role in facilitating the reaction for accurate measurement. osti.gov
The interaction of CEES with surfaces like aluminum oxide (Al2O3) involves specific reactive sites, such as isolated hydroxyl groups and Lewis acid-base pairs. acs.org While direct studies on solvent effects on Al2O3 are less common, the established surface chemistry suggests that solvents capable of interacting with these sites would competitively inhibit the adsorption and reaction of 2-chloroethyl alkyl sulfides.
The following tables present research findings on the reaction kinetics of 2-chloroethyl ethyl sulfide in various solvent systems.
Table 1: Effect of Solvent on the Destructive Adsorption of 2-Chloroethyl Ethyl Sulfide (CEES) on Nanocrystalline MgO
| Solvent | Relative Reaction Rate | Primary Reaction Products | Reference |
| Heptane | High | Vinyl ethyl sulfide, (2-hydroxyethyl)ethyl sulfide | ijnnonline.netresearchgate.net |
| Pentane | Highest | Not specified | researchgate.net |
| Methanol | Low | Vinyl ethyl sulfide, (2-hydroxyethyl)ethyl sulfide | ijnnonline.netresearchgate.net |
| Tetrahydrofuran (THF) | Different from hydrocarbon solvents | Not specified | researchgate.net |
Table 2: Hydrolysis Rate Constants of 2-Chloroethyl Ethyl Sulfide (CEES) in Aqueous-Organic Solvent Mixtures at 25°C
| Solvent System | Organic Solvent Mole Fraction | Rate Constant (k, s⁻¹) | Reference |
| Ethanol-Water | Not specified | Data available in source | osti.gov |
| Acetone-Water | Not specified | Data available in source | osti.gov |
Detailed quantitative data for the rate constants in various solvent compositions are available in the cited technical report.
Table 3: Reaction Pathways of 2-Chloroethyl Ethyl Sulfide (CEES) in Different Solvents
| Solvent | Primary Reaction Pathway | Major Product(s) | Reference |
| Methanol-d4 | Nucleophilic Substitution | 2-Methoxyethyl ethyl sulfide | researchgate.net |
| Water | Hydrolysis and Oligomerization | Complex mixture of hydrolyzed products and oligomers | researchgate.net |
| Heptane on MgO | Elimination and Hydrolysis | Vinyl ethyl sulfide, (2-hydroxyethyl)ethyl sulfide | ijnnonline.net |
| Methanol on MgO | Elimination and Hydrolysis | Vinyl ethyl sulfide, (2-hydroxyethyl)ethyl sulfide | ijnnonline.net |
Analytical Methodologies for 2 Chloroethyl Alkyl Sulfides
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are central to the analysis of 2-Chloroethyl Alkyl Sulfides. Both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) offer the necessary sensitivity and selectivity for separating these compounds from complex matrices and accurately quantifying them.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography coupled with mass spectrometry is a powerful tool for the analysis of volatile and semi-volatile compounds like 2-Chloroethyl hexyl sulfide (B99878). It is particularly valuable for identifying unknown substances in a sample, such as impurities from the manufacturing process or by-products formed during degradation. nih.gov
GC-MS analysis is highly effective for detecting and identifying impurities and degradation products present in samples of 2-chloroethyl alkyl sulfides. nih.gov In studies of the simulant 2-chloroethyl ethyl sulfide, GC-MS has been used to characterize samples after prolonged storage at ambient temperatures. nih.gov
The primary degradation mechanism for these compounds involves the formation of dimeric sulfonium (B1226848) ions. nih.gov These intermediates can slowly transform into more stable products. nih.gov After one to two years of storage, the main degradation product identified in 2-chloroethyl ethyl sulfide is 1,4-dithiane. nih.gov Notably, oxidation and hydrolysis products were not detected under these storage conditions. nih.gov The detection limit for these by-products using GC-MS can be as low as 0.05 area percent, demonstrating the high sensitivity of the technique for quality control and stability studies. nih.gov
Application of Electron Impact and Chemical Ionization Modes
Electron Impact (EI) and Chemical Ionization (CI) are fundamental mass spectrometry techniques used for the analysis of 2-chloroethyl alkyl sulfides. EI is a hard ionization technique that provides detailed structural information through characteristic fragmentation patterns, while CI is a soft ionization method that typically preserves the molecular ion, aiding in molecular weight determination.
Electron Impact (EI) Ionization: Under EI conditions, molecules like 2-chloroethyl ethyl sulfide (CEES), an analog of 2-chloroethyl hexyl sulfide, produce a reproducible fragmentation pattern. nist.gov The electron ionization mass spectrum is characterized by a base peak and several other significant fragment ions that are useful for structural elucidation. For instance, the NIST library data for CEES shows the most abundant ion peak (m/z top peak) at 75. nih.gov
Chemical Ionization (CI) Mass Spectrometry (CIMS): CI is particularly useful for selectively ionizing a target analyte with minimal fragmentation. libretexts.org Research into ion-molecule reactions with CEES has been conducted to develop CIMS detection methods. nih.gov Studies using a selected ion flow tube (SIFT) have measured the rate constants and product ion branching ratios for reactions between CEES and various positive and negative ions. nih.gov
Positive ion CI typically results in reactions that occur at the collisional limit, primarily through charge transfer and proton transfer, some of which may be dissociative. nih.gov For ions with high proton binding energies, association or clustering with the CEES molecule has been observed. nih.gov These reactions often produce ions that keep the molecule intact, such as the parent cation (M+), the protonated cation ([M+H]+), and various clusters. nih.gov The proton affinity (PA) of CEES has been bracketed between 812 and 854 kJ mol⁻¹, with G3(MP2) calculations giving a value of 823 kJ mol⁻¹. nih.gov
Negative ion CI modes are generally less reactive with CEES. nih.gov Common CIMS reagent ions like SF₆⁻, SF₄⁻, CF₃O⁻, and CO₃⁻ are essentially unreactive. nih.gov However, some negative ions, such as NO₂⁻ and NO₃⁻, can undergo a three-body association to yield a unique product ion, although the reaction rates are low. nih.gov
The table below shows predicted collision cross-section (CCS) values for various adducts of this compound, which are relevant for ion mobility-mass spectrometry analysis. uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
|---|
Spectroscopic Characterization Methods
Spectroscopic methods are indispensable for the characterization of 2-chloroethyl alkyl sulfides, providing detailed information on molecular structure, vibrational modes, and electronic properties.
Fourier-Transform Infrared (FTIR) Spectroscopy Applications
FTIR spectroscopy is used to identify functional groups and characterize the molecular structure of 2-chloroethyl alkyl sulfides by measuring the absorption of infrared radiation. The FTIR spectrum of the related compound 2-chloroethyl ethyl sulfide (CEES) has been documented by NIST, with data collected on a neat liquid sample using a Bruker Tensor 27 FTIR instrument. nist.gov The spectrum exhibits characteristic absorption bands corresponding to the vibrations of its chemical bonds. Key vibrational modes include C-H stretching, C-Cl stretching, and C-S stretching vibrations. researchgate.net For instance, vibrational features associated with C-S stretching are typically observed in the 600-800 cm⁻¹ region of the spectrum. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹³C NMR)
NMR spectroscopy is a powerful analytical technique for elucidating the precise molecular structure of compounds like this compound. dtic.mil Proton (¹H) NMR studies have been conducted on the analog 2-chloroethyl ethyl sulfide (CEES) in a variety of deuterated solvents to create a comprehensive list of proton assignments. dtic.mil The chemical shifts of the protons in CEES are influenced by the solvent environment. dtic.mil
The table below presents the ¹H NMR chemical shifts for the protons of CEES in different solvents, demonstrating the solvent effect on the spectral data. dtic.mil
| Solvent | Chemical Shift (ppm) for -S-CH₂-CH₂-Cl | Chemical Shift (ppm) for -S-CH₂-CH₃ | Chemical Shift (ppm) for -CH₂-CH₃ |
|---|
Note: Data for CEES. The two triplets for -S-CH₂-CH₂-Cl are presented together.
In addition to ¹H NMR, ¹³C NMR is also employed. For example, the decomposition of CEES has been monitored using ¹³C NMR to identify and quantify reaction products, demonstrating its utility in studying reaction kinetics and mechanisms. unc.edu
Surface-Enhanced Raman Spectroscopy (SERS) for Vapor Phase Detection
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique capable of detecting extremely low concentrations of chemical agents, making it suitable for vapor phase detection. researchgate.net The technique enhances the Raman scattering signal of molecules adsorbed on or near nanostructured metal surfaces. wikipedia.org
Studies have focused on the SERS characterization of vesicants like sulfur mustard (HD) and related mono-sulfides, including CEES. researchgate.net A common SERS-active medium consists of silver or gold nanoparticles embedded within a sol-gel matrix, which can be immobilized in a glass capillary. researchgate.net This setup stabilizes the nanoparticles and allows for controlled interaction with the analyte. researchgate.net
The SERS spectrum provides detailed vibrational information. Due to interactions with the metal surface, SERS peaks may exhibit frequency shifts and changes in relative intensity compared to the conventional Raman spectrum. researchgate.net
The table below lists tentative vibrational mode assignments for key SERS peaks observed for CEES, based on studies using silver-doped capillaries. researchgate.net
| SERS Peak (cm⁻¹) | Tentative Vibrational Mode Assignment |
|---|
Note: Data for CEES.
Computational and Theoretical Studies of 2 Chloroethyl Alkyl Sulfides
Quantum Chemical Calculations
Quantum chemical calculations, which solve the fundamental equations of quantum mechanics, offer detailed insights into the electronic structure, geometry, and energetics of molecules. These methods are broadly categorized into ab initio techniques and Density Functional Theory (DFT).
Ab initio (Latin for "from the beginning") methods compute molecular properties based on first principles without reliance on empirical parameters. Techniques like Hartree-Fock (HF) and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) are used to perform high-accuracy calculations of molecular geometries and conformational landscapes.
Computational studies on sulfur mustard and its analogs have shown that gauche conformers are often the most stable due to favorable intramolecular interactions. acs.org Ab initio calculations can precisely determine the geometric parameters (bond lengths, bond angles, and dihedral angles) and relative energies of these conformers. This information is critical, as the population of different conformers can affect the molecule's availability for reaction. For instance, the distance between the sulfur atom and the chlorine-bearing carbon is a crucial parameter for the intramolecular cyclization reaction, a key step in the activation of these compounds. acs.org
Table 1: Representative Calculated Conformational Data for 2-Chloroethyl Ethyl Sulfide (B99878) (CEES) This table is illustrative, based on typical findings for this class of compounds from ab initio calculations.
| Conformer | Dihedral Angle Cl-C-C-S (°) | Dihedral Angle C-C-S-C (°) | Relative Energy (kcal/mol) |
| anti-gauche | ~180 | ~60 | 0.2 |
| gauche-gauche | ~60 | ~60 | 0.0 (most stable) |
| gauche-anti | ~60 | ~180 | 0.5 |
Density Functional Theory (DFT) for Reaction Mechanism Elucidation
Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying the reactivity of medium to large-sized molecules due to its favorable balance of accuracy and computational cost. DFT methods are extensively used to elucidate complex reaction mechanisms by mapping out potential energy surfaces, identifying transition states, and calculating activation energy barriers.
A hallmark reaction of 2-chloroethyl alkyl sulfides is their hydrolysis, which proceeds through a well-established intramolecular cyclization (anchimeric assistance). The sulfur atom acts as an internal nucleophile, attacking the γ-carbon and displacing the chloride ion to form a highly reactive three-membered cyclic sulfonium (B1226848) ion (episulfonium ion). This intermediate is then rapidly attacked by nucleophiles, such as water.
DFT calculations have been instrumental in confirming and quantifying this mechanism. researchgate.net By using a functional like B3LYP with an appropriate basis set (e.g., 6-311++G(2d,2p)), researchers can model the entire reaction pathway. acs.org These studies compute the free energy change (ΔG) and the activation energy (Ea) for the formation of the episulfonium ion, which is the rate-determining step for hydrolysis. DFT can also be used to study the subsequent reaction of the sulfonium ion with various nucleophiles, predicting reaction rates and product distributions. dntb.gov.ua Furthermore, DFT has been applied to understand the adsorption and interaction of these sulfides with surfaces, such as those of zeolitic imidazolate frameworks (ZIFs), revealing physisorption mechanisms. researchgate.net
Molecular Dynamics Simulations
While quantum chemical calculations are excellent for studying static properties and single-reaction events, Molecular Dynamics (MD) simulations are used to model the behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals information about liquid structure, transport properties, and conformational dynamics.
For 2-chloroethyl alkyl sulfides, MD simulations are particularly useful for understanding their properties in the bulk liquid phase or in solution. aip.org These simulations can be performed using either quantum mechanical principles (Ab Initio MD, AIMD) or, more commonly, classical mechanics based on parameterized force fields (FFMD). dntb.gov.uaaip.org Force fields like the Generalized Amber Force Field (GAFF) are often employed, with their accuracy sometimes benchmarked against higher-level AIMD results. aip.org
MD simulations provide access to key physical properties that are difficult to measure experimentally due to the compounds' toxicity. Key findings from MD studies on sulfur mustard analogs include:
Liquid Structure: Radial Distribution Functions (RDFs) calculated from MD simulations reveal the local coordination environment around the molecules in the liquid state, showing how they pack together. aip.orgosti.gov
Transport Properties: The simulations can be used to calculate diffusion coefficients, which quantify how quickly the molecules move through a medium.
Thermodynamic Properties: Enthalpies of vaporization can be calculated and compared with experimental data to validate the chosen force field. dntb.gov.ua
Table 2: Representative Liquid Properties of Mustard Simulants from Molecular Dynamics Simulations Data derived from studies on sulfur mustard (HD) and 2-chloroethyl ethyl sulfide (CEES) to illustrate typical outputs of MD simulations. aip.orgosti.gov
| Compound | Method | Temperature (K) | Calculated Density (g/cm³) | Calculated Diffusion Coefficient (10⁻⁵ cm²/s) |
| HD | FFMD/GAFF | 298 | ~1.26 | ~0.45 |
| 2-CEES | FFMD/GAFF | 298 | ~1.05 | ~1.20 |
| HD | AIMD | 333 | ~1.22 | Not Reported |
Structure-Reactivity Relationship Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models are statistical methods that aim to correlate variations in the chemical structure of a series of compounds with a corresponding variation in a measured property, such as biological activity (toxicity) or chemical reactivity (e.g., hydrolysis rate).
For the 2-chloroethyl alkyl sulfide class, QSAR is a powerful predictive tool. By developing a model based on known data for some members of the family, the properties of untested or novel analogs, such as 2-chloroethyl hexyl sulfide, can be estimated. These models use molecular descriptors—numerical values that encode structural, electronic, or steric features of a molecule—as independent variables. These descriptors can be calculated using computational chemistry methods.
Studies have successfully applied QSAR models to predict the toxicity (e.g., median lethal dose, LD₅₀) of sulfur mustard and its breakdown products. researchgate.net The models can rank compounds by their potential toxicity, which is invaluable for risk assessment. For example, QSAR models have shown that hydrolysis products of sulfur mustard are predicted to be significantly less toxic than the parent compound. researchgate.net
In the context of reactivity, QSRR models can be developed to predict rate constants for key reactions. For example, a model could correlate the rate of hydrolysis across a series of 2-chloroethyl alkyl sulfides with descriptors such as:
Electronic Descriptors: Partial atomic charges on the sulfur or carbon atoms, or the energy of the Highest Occupied Molecular Orbital (HOMO).
Steric Descriptors: Molecular volume, surface area, or specific parameters describing the bulkiness of the alkyl chain (e.g., the hexyl group).
Such models can reveal which molecular features are most influential in determining reactivity, providing fundamental chemical insight and predictive capability.
Environmental Fate and Degradation of 2 Chloroethyl Alkyl Sulfides
Hydrolytic Degradation in Aqueous Environmental Systems
Hydrolysis is a primary and rapid degradation pathway for 2-chloroethyl alkyl sulfides upon contact with water. The mechanism for CEES, a representative analog, proceeds through a first-order intramolecular cyclization. The sulfur atom acts as a nucleophile, displacing the chloride ion to form a highly reactive cyclic episulfonium cation intermediate. dtic.mil
In environments with low concentrations of the sulfide (B99878), this sulfonium (B1226848) cation is quickly attacked by water, a nucleophile, resulting in the formation of the corresponding, less toxic hydroxyethyl analog and hydrochloric acid (HCl). mazums.ac.ir For CEES, the primary product is 2-hydroxyethyl ethyl sulfide (HEES). mazums.ac.ir The hydrolysis rate is rapid; the extrapolated half-life for CEES in pure water at 25°C is approximately 44 seconds. researchgate.net
| Condition | Intermediate Species | Primary Final Product | Other By-products |
|---|---|---|---|
| Low Concentration | Cyclic Episulfonium Cation | 2-Hydroxyethyl Ethyl Sulfide (HEES) | Hydrochloric Acid (HCl) |
| High Concentration | Cyclic Episulfonium Cation, Dimeric Sulfonium Cations | Complex mixture including HEES and persistent sulfonium salts | Oligomers, HCl |
Oxidative Degradation Pathways in Environmental Matrices
Oxidation of the sulfur atom is another significant degradation route for 2-chloroethyl alkyl sulfides. The divalent sulfur is susceptible to attack by various environmental oxidants, leading to the formation of sulfoxides and, upon further oxidation, sulfones.
In the presence of oxygen, sulfur mustard can be oxidized to a reactive, non-toxic sulfoxide (B87167) intermediate. nih.gov However, more extensive oxidation can produce a toxic sulfone species. nih.gov Photocatalytic degradation studies using materials like titanium dioxide (TiO2) have shown that under visible light, CEES is selectively oxidized by reactive oxygen species, such as superoxide radicals (O₂•−) and singlet molecular oxygen (¹O₂), to form the non-toxic 2-chloroethyl ethyl sulfoxide. rsc.org
More aggressive oxidation can be induced by processes that generate hydroxyl radicals (•OH), a powerful atmospheric oxidant. nih.gov Treatment of CEES with an atmospheric pressure plasma jet, which produces •OH, resulted in the formation of both 2-chloroethyl ethyl sulfoxide and 2-chloroethyl ethyl sulfone. nih.gov These findings indicate that in environmental matrices where strong oxidizing conditions prevail (e.g., sunlit surface waters, atmospheric aerosols), oxidation can be a key transformation process.
| Oxidative Process | Key Oxidants | Primary Oxidation Product | Secondary Oxidation Product |
|---|---|---|---|
| Photocatalysis | Singlet Oxygen (¹O₂), Superoxide Radical (O₂•−) | 2-Chloroethyl Ethyl Sulfoxide | Not specified |
| Atmospheric Pressure Plasma | Hydroxyl Radical (•OH) | 2-Chloroethyl Ethyl Sulfoxide | 2-Chloroethyl Ethyl Sulfone |
Biological and Microbial Degradation Mechanisms
While chemical degradation is rapid, biological and microbial processes play a crucial role in the complete mineralization of 2-chloroethyl alkyl sulfides and their primary degradation products. Direct microbial degradation of the parent compounds is limited by their high toxicity and low water solubility. dtic.mil However, microorganisms are capable of degrading the main hydrolysis product, thiodiglycol (B106055) (TDG), which is the analog of 2-hydroxyethyl hexyl sulfide.
Research on sulfur mustard-contaminated soil has shown that the native microbial community is initially depleted by the agent's toxicity. service.gov.uk However, specific bacteria capable of utilizing TDG as a carbon source have been identified. A consortium of three bacteria—Rhizobium sp., Achromobacter sp., and Stenotrophomonas sp.—was found to biodegrade TDG. service.gov.uk Additionally, a strain of Burkholderia sp. isolated from contaminated soil demonstrated the ability to degrade TDG. service.gov.uk
The biodegradation process involves the complete mineralization of the compound, resulting in an increase in sulfate and chloride concentrations in the soil. service.gov.uk The efficiency of this microbial degradation is highly dependent on environmental conditions, particularly pH. Biodegradation of TDG is significantly enhanced at a pH above 6, whereas the acidic conditions created by hydrolysis (due to HCl production) can inhibit microbial activity. service.gov.uk When dispersed in sediments, sulfur mustard can undergo biotransformation mediated by bacteria. au.dk The discovery of mustard-resistant bacteria in contaminated sites further substantiates the potential for biotic degradation pathways. au.dk
Atmospheric Transformation Processes
Once volatilized, 2-chloroethyl alkyl sulfides can undergo transformation in the atmosphere. The primary mechanisms are expected to be gas-phase reactions with photochemically generated oxidants. The most important of these is the hydroxyl radical (•OH), which is ubiquitous in the troposphere during daylight hours.
Studies using atmospheric pressure plasma jets to simulate atmospheric degradation have demonstrated that •OH radicals effectively degrade CEES. nih.gov This process leads to both hydrolysis (forming HEES) and oxidation (forming 2-chloroethyl ethyl sulfoxide and 2-chloroethyl ethyl sulfone). nih.gov
Gas-phase photocatalytic oxidation on surfaces like TiO2 is another relevant atmospheric process, particularly on airborne particulate matter. This process can mineralize CEES, breaking it down into less harmful substances. acs.org These studies suggest that the atmospheric lifetime of 2-chloroethyl hexyl sulfide would likely be controlled by its reaction rate with •OH radicals, leading to a combination of oxidation and hydrolysis products in atmospheric aerosols.
Persistence and By-product Formation in Environmental Systems
The primary degradation by-products exhibit varying degrees of persistence:
Hydroxyethyl Alkyl Sulfides (e.g., HEES, TDG): These hydrolysis products are water-soluble and susceptible to microbial degradation, as detailed in section 6.3. service.gov.uk
Sulfonium Ions: These intermediates, formed during hydrolysis, can be toxic and may persist for weeks to years on surfaces like concrete before decomposing into less toxic compounds. acs.org
Cyclic Ethers and Sulfides: In long-term degradation scenarios, particularly after extended storage or environmental aging, dimeric sulfonium ions can slowly transform into stable cyclic compounds. For CEES, the primary long-term degradation product identified is 1,4-dithiane. service.gov.uknih.gov For sulfur mustard, both 1,4-dithiane and 1,4-oxathiane are recognized as significant, persistent by-products found in contaminated sediments. au.dk
Sulfoxides and Sulfones: Formed via oxidation, these compounds have different toxicological profiles and environmental stabilities compared to the parent sulfide.
Advanced Applications and Materials Science Integration
Development of Decontamination Technologies
Decontamination technologies for sulfur mustard and its simulants are a significant area of research, focusing on materials that can effectively sorb and neutralize these toxic compounds.
Research into reactive sorbents has yielded promising materials for the degradation of chemical warfare agent simulants, though none have been specifically tested with 2-Chloroethyl hexyl sulfide (B99878).
Metal-Organic Frameworks (MOFs): MOFs are highly porous materials that have demonstrated significant capabilities in both the adsorption and catalytic degradation of chemical warfare agents and their simulants. acs.orgacs.org For instance, MOFs like UiO-66 and its derivatives have been studied for the gas-phase decomposition of CEES, showing high efficiency in breaking down the molecule. acs.org Other studies have explored metalloporphyrinic and pillar rsc.orgarene-containing MOFs, which show rapid adsorption and enhanced photocatalytic degradation of CEES. acs.orgrsc.org The principle relies on the MOF's vast surface area for trapping the agent and the presence of active metal sites or functional linkers that catalyze its decomposition. csic.es While these results are for CEES, it is plausible that MOFs could be designed to be effective against the hexyl analogue, although this has not been experimentally verified.
Titanate Nanoscrolls: Titanate nanoscrolls, a form of TiO2 nanocrystals, have been investigated as reactive sorbents for CEES. unc.edu These materials possess a large surface area and contain intrinsic water molecules that facilitate the hydrolysis of the simulant. unc.edu Studies using 13C NMR have confirmed that titanate nanoscrolls can decompose CEES into expected hydrolysis products. unc.edu This demonstrates their potential as a decontamination material, which could theoretically be applied to other related sulfide compounds, including 2-Chloroethyl hexyl sulfide, pending further research.
Oxidative neutralization is a primary method for detoxifying sulfur-based chemical agents by converting the sulfide group to a less toxic sulfoxide (B87167).
Various oxidative systems have been developed and optimized, primarily using CEES as the target compound. These systems often employ strong oxidizing agents or catalysts to achieve rapid and selective neutralization.
Hydrogen Peroxide-Based Systems: Portable flow devices using a stable source of hydrogen peroxide have been shown to effectively and selectively neutralize CEES through sulfoxidation. nih.gov Similarly, studies have used hydrogen peroxide in ionic liquids to achieve over 99% oxidation of CEES to its corresponding sulfoxide. researchgate.net
Biocatalytic Systems: Lipase (B570770) enzymes, such as Candida antarctica lipase B (CALB), can assist in the oxidative detoxification of CEES in the presence of hydrogen peroxide and ethyl acetate (B1210297). nih.gov
Plasma-Based Systems: Atmospheric pressure plasma jets and pulsed corona plasma have been used to decontaminate surfaces by generating reactive species, such as hydroxyl radicals, that destroy the CEES molecule. iaea.orgnih.gov
While these systems are effective for CEES, their efficacy against this compound would need to be determined experimentally, considering potential differences in solubility, reactivity, and reaction kinetics due to the longer hexyl chain.
Role as Chemical Intermediates in Specialized Chemical Synthesis
There is limited direct evidence in published literature detailing the use of this compound as a chemical intermediate. However, related alkyl sulfides are used in various synthetic applications. One patent mentions "ethyl n-hexyl sulfide" as a suitable sulfide for a derivatization process aimed at high-performance liquid chromatography (HPLC) analysis, suggesting its utility in creating specific analytical derivatives. google.com Generally, compounds like this compound, which possess both a reactive chloroethyl group and a sulfide moiety, could potentially serve as building blocks in organic synthesis for introducing the hexylthioethyl group into larger molecules.
Functionalization and Derivatization for Novel Material Development
The functionalization and derivatization of specific molecules are key to creating new materials with tailored properties. While there is no specific research on the derivatization of this compound for material development, studies on related structures provide context. For example, research has been conducted on synthesizing bis-EDOT derivatives end-capped with n-hexylsulfanyl groups, where the sulfur atoms were shown to increase the stability of the oxidized states of the molecule. rsc.org Such principles of using sulfide-containing groups to influence electronic properties could theoretically be applied, but direct research on this compound itself is absent. The process of derivatization is also a common strategy in analytical chemistry to make non-chromophoric molecules detectable by methods like HPLC-UV. google.comdtic.mil
Integration in Analytical Sensor Development for Trace Detection
The development of sensors for the trace detection of chemical warfare agents and their simulants is a critical field of research. To date, these efforts have focused almost exclusively on more common simulants like CEES.
Various sensor platforms have been designed and tested for CEES, including:
Metal Oxide-Based Sensors: Nanocomposites such as WO3/graphite and thin films of materials like platinum-doped CdSnO3 have been shown to be sensitive to CEES gas, with good selectivity and fast response times. rsc.orgresearchgate.net
Fluorescent Sensors: Functionalized metal-organic frameworks and hierarchical microspheres have been developed for the optical detection of CEES, where the presence of the simulant causes a change in fluorescence. rsc.orgacs.org
No sensors have been specifically developed or tested for the detection of this compound. The development of such a sensor would require fabricating a material with specific chemical or physical interactions with the hexyl sulfide compound and testing its selectivity against potential interferents.
Q & A
Q. What are the critical safety protocols for handling 2-chloroethyl hexyl sulfide in laboratory settings?
- Methodological Answer : Use fluorinated rubber gloves (minimum thickness 0.7 mm, penetration time >480 minutes) and chloroprene gloves (0.6 mm, >30 minutes) for splash protection, as validated by EN374 standards . Store in a dry, inert atmosphere (e.g., nitrogen) within sealed containers to prevent hydrolysis or oxidation. Employ full-face respirators with ABEK-type filters if air concentrations exceed safe limits .
Q. How can researchers synthesize this compound, and what analytical methods validate its purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution between hexylthiol and 2-chloroethyl halides. Post-synthesis, characterize purity via GC-MS (e.g., using SLB®-IL59 columns for sulfur compounds) and NMR (¹H/¹³C) to confirm structural integrity. Cross-validate with NIST spectral libraries .
Q. What are the recommended storage conditions to prevent degradation of this compound?
- Methodological Answer : Store in amber glass containers under inert gas (argon/nitrogen) at –20°C to minimize thermal decomposition. Monitor moisture levels (<10 ppm) using Karl Fischer titration, as hydrolysis can yield hexyl mercaptan and chloroethanol byproducts .
Advanced Research Questions
Q. How do pyrolysis conditions influence the decomposition pathways of this compound?
- Methodological Answer : Pyrolysis at 400–600°C in batch reactors generates hexenes, hexanethiol, and thiophene derivatives. Use RMG-based kinetic models to predict product distributions, incorporating radical chain mechanisms (e.g., C-S bond cleavage and disproportionation reactions). Validate experimentally via GC-MS and compare with computational predictions .
Q. How can discrepancies between experimental and modeled data in pyrolysis studies be resolved?
- Methodological Answer : Discrepancies often arise from underpredicted secondary reactions (e.g., hexene condensation). Perform sensitivity analysis to identify rate-limiting steps. Refine models by integrating high-level ab initio calculations (e.g., CCSD(T)/CBS) for key intermediates. Experimental validation via isotope labeling (e.g., ³⁴S) can trace sulfur redistribution pathways .
Q. What mechanistic insights explain the reactivity differences between this compound and its bromo/ethyl analogs?
- Methodological Answer : The chloro substituent’s lower leaving-group ability compared to bromo analogs reduces alkylation efficiency. Study this via kinetic isotope effects (KIEs) and Hammett plots. For example, compare SN2 reaction rates with nucleophiles (e.g., azide) in polar aprotic solvents. Computational DFT studies (e.g., B3LYP/6-311+G(d,p)) can map transition-state energies .
Q. How does this compound interact with biological systems, and what experimental models assess its cytotoxicity?
- Methodological Answer : It alkylates cellular nucleophiles (e.g., glutathione), inducing oxidative stress. Use IL-6 expression assays in human keratinocytes to quantify inflammatory responses. Pre-treat with antioxidants (e.g., N-acetylcysteine) to confirm redox-mediated toxicity. Transcriptomic profiling (RNA-seq) can identify pathways like NF-κB activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
